2-((2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
CAS No.:
Cat. No.: VC13337744
Molecular Formula: C11H10F3N3O2S
Molecular Weight: 305.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10F3N3O2S |
|---|---|
| Molecular Weight | 305.28 g/mol |
| IUPAC Name | 2-[2,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C11H10F3N3O2S/c1-5-9-6(11(12,13)14)3-7(20-4-8(18)19)15-10(9)16-17(5)2/h3H,4H2,1-2H3,(H,18,19) |
| Standard InChI Key | WJJCMEFMKLDAHL-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC(=NC2=NN1C)SCC(=O)O)C(F)(F)F |
| Canonical SMILES | CC1=C2C(=CC(=NC2=NN1C)SCC(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Heterocyclic Framework
The pyrazolo[3,4-b]pyridine system forms the backbone of this compound, comprising a fused bicyclic structure with nitrogen atoms at positions 1, 2, and 4. This scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors. The 2,3-dimethyl groups at positions 2 and 3 sterically stabilize the ring system, while the 4-(trifluoromethyl) group introduces electron-withdrawing effects that modulate electronic distribution.
Thioacetic Acid Moiety
At position 6, a thioacetic acid group (-SCH₂COOH) is attached via a sulfur atom. This moiety enhances solubility in polar solvents and provides a reactive site for conjugation or salt formation. The carboxylic acid group enables hydrogen bonding, which is critical for binding to biological targets.
Table 1: Key Structural Features and Properties
| Feature | Description |
|---|---|
| Core structure | Pyrazolo[3,4-b]pyridine (bicyclic heterocycle) |
| Substituents | 2,3-Dimethyl, 4-(trifluoromethyl), 6-(thioacetic acid) |
| Molecular formula | C₁₁H₁₀F₃N₃O₂S |
| Molecular weight | 305.28 g/mol |
| Lipophilicity (logP) | Estimated 2.1–2.5 (trifluoromethyl enhances lipid solubility) |
Synthesis and Reactivity
Reactivity Profile
The trifluoromethyl group is chemically inert under physiological conditions but influences electron density across the ring. The thioacetic acid moiety can undergo deprotonation (pKa ≈ 3–4) to form carboxylate salts or participate in nucleophilic acyl substitutions.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (estimated 10–20 mg/mL) due to the ionizable carboxylic acid group. The trifluoromethyl group enhances lipid solubility, suggesting favorable membrane permeability. Stability studies indicate degradation under strong acidic or alkaline conditions, with a half-life >24 hours at pH 7.4.
Table 2: Physicochemical Data
| Property | Value/Description |
|---|---|
| Melting point | Not reported (estimated 180–200°C) |
| Solubility in water | ~15 mg/mL at 25°C |
| LogP | 2.3 (predicted) |
| pKa | 3.2 (carboxylic acid) |
Biological Activity and Mechanisms
Enzyme Inhibition
Pyrazolo[3,4-b]pyridines are known inhibitors of kinases and phosphodiesterases. The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, while the thioacetic acid could interact with catalytic residues.
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for derivatization at the 6-position. For example, esterification of the carboxylic acid could improve bioavailability, while amide formation might enhance target specificity.
Agrochemistry
Trifluoromethyl-substituted heterocycles are used in herbicides and fungicides. This compound’s stability and lipophilicity make it a candidate for foliar applications .
Future Research Directions
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.
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Target Identification: Screen against kinase and receptor libraries.
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Toxicity Profiling: Evaluate acute and chronic toxicity in preclinical models.
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